Cas no 20460-41-7 ((7aXi)-8xi-ethyl-11xi-methyl-2xi-((2Xi)-4xi-methyl-5-oxo-tetrahydro-furan-2r-yl)-(7ar,8axi,11axi,11bxi,11cxi)-dodecahydro-azepino[3,2,1-hi]furo[3,2-e]indol-10-one)
![(7aXi)-8xi-ethyl-11xi-methyl-2xi-((2Xi)-4xi-methyl-5-oxo-tetrahydro-furan-2r-yl)-(7ar,8axi,11axi,11bxi,11cxi)-dodecahydro-azepino[3,2,1-hi]furo[3,2-e]indol-10-one structure](https://fr.kuujia.com/scimg/cas/20460-41-7x500.png)
20460-41-7 structure
Nom du produit:(7aXi)-8xi-ethyl-11xi-methyl-2xi-((2Xi)-4xi-methyl-5-oxo-tetrahydro-furan-2r-yl)-(7ar,8axi,11axi,11bxi,11cxi)-dodecahydro-azepino[3,2,1-hi]furo[3,2-e]indol-10-one
(7aXi)-8xi-ethyl-11xi-methyl-2xi-((2Xi)-4xi-methyl-5-oxo-tetrahydro-furan-2r-yl)-(7ar,8axi,11axi,11bxi,11cxi)-dodecahydro-azepino[3,2,1-hi]furo[3,2-e]indol-10-one Propriétés chimiques et physiques
Nom et identifiant
-
- (7aXi)-8xi-ethyl-11xi-methyl-2xi-((2Xi)-4xi-methyl-5-oxo-tetrahydro-furan-2r-yl)-(7ar,8axi,11axi,11bxi,11cxi)-dodecahydro-azepino[3,2,1-hi]furo[3,2-e]indol-10-one
- (all-xi)-tuberostemonine (mp: 162o)
- 2xi-((2Xi)-4xi-methyl-5-oxo-tetrahydro-furan-2r-yl)-(all-xi)-stenine
- 8-Aethyl-11-methyl-2-(4-methyl-5-oxo-tetrahydro-[2]furyl)-dodecahydro-azepino[3,2,1-h,i]furo[3,2-e]indol-10-on,-Stereoisomeres(?) vom F: 162grad, Stemonin
- 8-ethyl-11-methyl-2-(4-methyl-5-oxo-tetrahydro-[2]furyl)-dodecahydro-azepino[3,2,1-h,i]furo[3,2-e]indol-10-one,-stereoisomer(ic)(?) of mp: 162 degree , stemonine
- Isotuberostemonine
- stemonine
- Tuberostemonin
- (7aXi)-8xi-ethyl-11xi-methyl-2xi-((2Xi)-4xi-methyl-5-oxo-tetrahydro-furan-2r-yl)-(7ar,8axi,11axi,11bxi,11cxi)-dodecahydro-aze
- (8ξ,9ξ,10ξ,11ξ,12ξ,13ξ,14ξ)-2-(Tetrahydro-4-methyl-5-oxofuran-2-yl)stenine
- FT-0777481
- DTXSID60988496
- AKOS015897161
- LS-14968
- 8-Ethyl-11-methyl-2-(4-methyl-5-oxooxolan-2-yl)dodecahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(2H)-one
- NSC-366235
- NSC366235
-
- Piscine à noyau: InChI=1S/C22H33NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h11-20H,4-10H2,1-3H3
- La clé Inchi: GYOGHROCTSEKDY-UHFFFAOYSA-N
- Sourire: CCC1C2CCCCN3C2C(CC3C4CC(C(=O)O4)C)C5C1OC(=O)C5C
Propriétés calculées
- Qualité précise: 375.24095853g/mol
- Masse isotopique unique: 375.24095853g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 27
- Nombre de liaisons rotatives: 2
- Complexité: 636
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 10
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 55.8Ų
- Le xlogp3: 3.9
(7aXi)-8xi-ethyl-11xi-methyl-2xi-((2Xi)-4xi-methyl-5-oxo-tetrahydro-furan-2r-yl)-(7ar,8axi,11axi,11bxi,11cxi)-dodecahydro-azepino[3,2,1-hi]furo[3,2-e]indol-10-one Littérature connexe
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Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
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2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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